molecular formula C5H9ClO2S B8777908 Methyl 2-chloroethylthioacetate CAS No. 73623-44-6

Methyl 2-chloroethylthioacetate

Cat. No. B8777908
CAS RN: 73623-44-6
M. Wt: 168.64 g/mol
InChI Key: KAOZQKMKOZFDSQ-UHFFFAOYSA-N
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Patent
US04755524

Procedure details

Thionyl chloride (10 ml) was added to a solution of the title compound of Example 9 (9.7 g, 0.06 mole) in methyl alcohol (100 ml) cooled to 5° C. via an ice bath. The ice bath was removed and the reaction stirred for 2.5 hours at room temperature. The methyl alcohol and excess thionyl chloride were removed using a rotary evaporator to give 9.8 g, of an oil which was identified by NMR as the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][CH2:6][CH2:7][S:8][CH2:9][C:10]([OH:12])=[O:11].[CH3:13]O>>[CH3:13][O:11][C:10](=[O:12])[CH2:9][S:8][CH2:7][CH2:6][Cl:5]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9.7 g
Type
reactant
Smiles
ClCCSCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The methyl alcohol and excess thionyl chloride were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 9.8 g

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(CSCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.